N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
Description
N-benzyl-N-(propan-2-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a heterocyclic compound featuring a pyrazolo-oxazine core fused with a carboxamide group. The structure includes a benzyl group and an isopropyl substituent on the amide nitrogen, contributing to its unique physicochemical properties. The synthesis of such compounds typically involves cyclization reactions under basic or acidic conditions, as seen in related methodologies .
Properties
IUPAC Name |
N-benzyl-N-propan-2-yl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-13(2)19(12-14-7-4-3-5-8-14)17(21)15-11-16-20(18-15)9-6-10-22-16/h3-5,7-8,11,13H,6,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTDWYJCTFPAWIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1)C(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is believed to be a thiol protease . Thiol proteases are enzymes that participate in the intracellular degradation and turnover of proteins. They have also been implicated in tumor invasion and metastasis .
Mode of Action
Compounds with similar structures, such as imidazole derivatives, have been shown to exhibit a broad range of biological activities . These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its broad range of biological activities . For instance, it may impact the metabolism of arachidonic acid to prostaglandins and leukotrienes, which are catalyzed by the cyclo-oxygenase and 5-lipoxygenase pathways, respectively .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For instance, if the compound inhibits thiol proteases, it could potentially interfere with protein degradation and turnover, and even influence tumor invasion and metastasis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogs based on structural features, substituent effects, and physicochemical properties.
Pyrazolo-Oxazine Derivatives with Varied Substituents
- N-(3-fluoro-4-methylphenyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide (BK43139) Molecular Formula: C₁₄H₁₄FN₃O₂ Molecular Weight: 275.28 g/mol Key Differences: The amide nitrogen is substituted with a 3-fluoro-4-methylphenyl group instead of benzyl/isopropyl. The fluorine atom enhances electronegativity and may improve metabolic stability, while the methyl group increases lipophilicity .
- 6-amino-N-[4-(trifluoromethyl)-1H-indazol-6-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide Molecular Formula: C₁₅H₁₃F₃N₆O₂ Molecular Weight: 366 Da Key Differences: Features an amino group on the pyrazolo-oxazine core and a trifluoromethyl-substituted indazolyl group. The trifluoromethyl group is a known bioisostere that enhances metabolic resistance and hydrophobic interactions .
Compounds with Modified Heterocyclic Cores
6-(2H-1,3-benzodioxol-5-yl)-N-[(3-chlorophenyl)methyl]pyrazolo[5,1-c][1,4]oxazine-2-carboxamide
- Core Structure : Pyrazolo[5,1-c][1,4]oxazine (vs. pyrazolo[3,2-b][1,3]oxazine in the target).
- Key Differences : The benzodioxol group adds aromaticity, and the 3-chlorophenylmethyl substituent increases steric bulk. The altered ring fusion may reduce conformational flexibility .
- Implications : Planarity from the benzodioxol group could enhance π-π stacking interactions with aromatic residues in biological targets.
- 2-amino-5-oxo-7-(propan-2-yl)-N-(1H-tetrazol-5-yl)-5H-benzopyrano[2,3-b]pyridine-3-carboxamide Core Structure: Benzopyrano-pyridine (vs. pyrazolo-oxazine). Key Differences: The tetrazolyl group replaces the oxazine ring, acting as a carboxylic acid bioisostere. The propan-2-yl substituent mirrors the isopropyl group in the target compound . Implications: The tetrazolyl group improves solubility but may reduce membrane permeability compared to carboxamides.
Functional Group Variations
3-(Chlorosulfonyl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxylic Acid
6,6-Dimethyl-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-sulfonamide
Structural and Physicochemical Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
